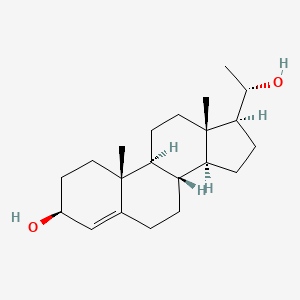

4-Pregnen-3beta,20alpha-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-pregnen-3beta,20alpha-diol is a C21-steroid in which a pregnane skeleton carries a beta-hydroxy group at position 3, an alpha-hydroxy group at position 20 and a double bond between positions 4 and 5. It is a C21-steroid, a 3beta-hydroxy steroid and a 20-hydroxy steroid. It derives from a progesterone.

Aplicaciones Científicas De Investigación

Endocrine Functions

4-Pregnen-3beta,20alpha-diol plays a crucial role in the synthesis of various steroid hormones. It is a precursor to several biologically active steroids and is involved in the regulation of physiological processes such as metabolism, immune response, and reproductive functions.

Hormonal Regulation

- Pregnancy and Reproductive Health : Research indicates that levels of this compound fluctuate during pregnancy, impacting fetal development and maternal health. Its metabolites have been linked to the modulation of immune responses during pregnancy .

- Steroid Profile Analysis : The compound is often analyzed in conjunction with other steroids to diagnose steroidogenic disorders. Techniques such as LC–MS/MS are employed to evaluate its presence in biological samples like urine .

Neurobiology

This compound is recognized for its neuroactive properties, influencing brain function and behavior.

Neurosteroid Activity

- GABA-A Receptor Modulation : This compound acts as a modulator of GABA-A receptors, which are critical for neurotransmission and neuronal excitability. Studies have shown that it can prolong the effects of GABAergic signaling, suggesting potential therapeutic applications in anxiety and depression .

Brain Development

- Impact on Neurodevelopment : Steroids including this compound are involved in mammalian brain development. They regulate gene transcription and influence neuronal growth and differentiation .

Pharmacological Applications

The pharmacological relevance of this compound extends to its potential therapeutic uses.

Treatment of Neurological Disorders

- Anxiolytic Effects : Due to its action on GABA-A receptors, there is interest in developing treatments for anxiety disorders based on this compound's ability to enhance inhibitory neurotransmission .

Immunomodulatory Effects

- Influence on Immune Response : The compound has been studied for its immunomodulatory effects during pregnancy, indicating that it may help balance immune responses to protect both the mother and fetus from infections .

Case Studies and Research Findings

Several studies highlight the applications of this compound across different domains:

Propiedades

Fórmula molecular |

C21H34O2 |

|---|---|

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

Clave InChI |

IBMZAHKIAAJREF-YZXCLFAISA-N |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C)O |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.